molecular formula C7H12N2 B112763 1-Aminocyclohexanecarbonitrile CAS No. 5496-10-6

1-Aminocyclohexanecarbonitrile

Cat. No. B112763
Key on ui cas rn: 5496-10-6
M. Wt: 124.18 g/mol
InChI Key: HUMMCZRNZCKXHL-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

The pH is adjusted to 7 at 20° C. and 3 ml of `Arquad 16-29` is added followed by a further 2.2 equivalents of caustic soda and 23 g of 1-amino-1-cyanocyclohexane over 20 minutes with cooling to maintain a temperature of 20° C. The reaction is stirred for a further five minutes and filtered, washed and dried to yield 36.7 g of the title compound, as a white solid (89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[N:3][C:4]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
23 g
Type
reactant
Smiles
NC1(CCCCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for a further five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is adjusted to 7 at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: CALCULATEDPERCENTYIELD 162.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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